REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:6][C:5]2[O:14][N:15]=[C:16]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:4]=2[C:3]1=[O:23].[H][H]>[Pd].C(O)C>[NH:15]=[C:16]([C:4]1[C:3](=[O:23])[N:2]([CH3:1])[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:6][C:5]=1[OH:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|
Name
|
5-methyl-3-phenyl-6-(2-pyridyl)-isoxazolo[4,5-c]pyridin-4(5H)-one
|
Quantity
|
0.0545 mol
|
Type
|
reactant
|
Smiles
|
CN1C(C2=C(C=C1C1=NC=CC=C1)ON=C2C2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 16.5 g
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at 50 psi and room temperature
|
Type
|
CUSTOM
|
Details
|
is absorbed (ca. 2.5 hours)
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
The mixture is treated with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvents are removed in vacuo to a volume of ca. 50 ml
|
Type
|
ADDITION
|
Details
|
and then ether is added
|
Type
|
CUSTOM
|
Details
|
to precipitate solids which
|
Type
|
CUSTOM
|
Details
|
are removed by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
N=C(C1=CC=CC=C1)C=1C(N(C(=CC1O)C1=NC=CC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |